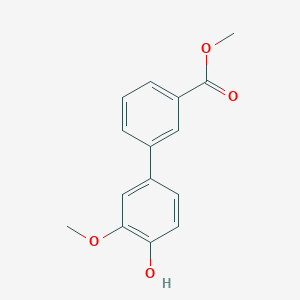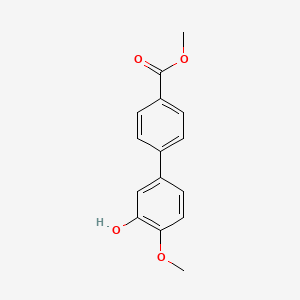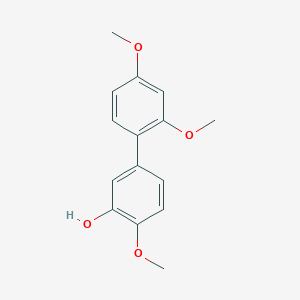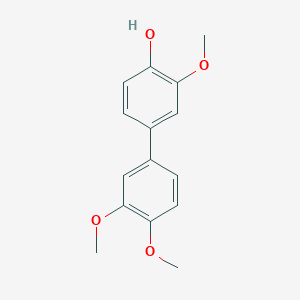
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a colorless solid with a melting point of 74-76°C and a boiling point of 211-213°C. It is insoluble in water, but soluble in most organic solvents. This compound has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can increase levels of these neurotransmitters, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been shown to have various biochemical and physiological effects. It has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect and to inhibit the enzyme monoamine oxidase (MAO). Additionally, it has been shown to have an anticonvulsant effect and to possess antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments is its ability to inhibit the enzyme monoamine oxidase (MAO). This can be beneficial for experiments involving neurotransmitter levels, as it can increase the levels of these neurotransmitters. Additionally, it is relatively easy to synthesize and is relatively stable.
However, there are some limitations to using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%). These include further research into its antidepressant and anxiolytic effects, as well as its potential anti-inflammatory and anticonvulsant effects. Additionally, further research could be done into its potential to inhibit other enzymes and its potential antioxidant properties. Additionally, further research could be done into its potential to be used in the synthesis of various organic compounds and polymers. Finally, further research could be done into its potential to be used in the synthesis of various pharmaceuticals.
Synthesemethoden
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can be synthesized from three main components: 4-methoxyphenol, 3,4-dimethoxybenzene, and sulfuric acid. The reaction involves the condensation of 4-methoxyphenol and 3,4-dimethoxybenzene in the presence of sulfuric acid, which acts as a catalyst. The product of this reaction is 4-(3,4-dimethoxyphenyl)-2-methoxyphenol (95%).
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been used in various scientific research applications due to its unique properties. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in various organic reactions. Additionally, it has been used in the synthesis of various polymers, such as polystyrene and polycarbonate.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-7-5-11(9-15(13)19-3)10-4-6-12(16)14(8-10)18-2/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRARNWJALKYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685653 |
Source


|
| Record name | 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1262001-29-5 |
Source


|
| Record name | 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





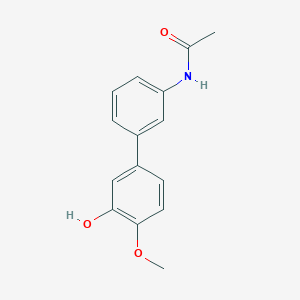
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
